Product packaging for [3-(Methoxymethyl)oxolan-3-yl]methanamine(Cat. No.:)

[3-(Methoxymethyl)oxolan-3-yl]methanamine

Cat. No.: B13462954
M. Wt: 145.20 g/mol
InChI Key: AGOHRXYQMIQOMB-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)oxolan-3-yl]methanamine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . Its structure features an oxolane (tetrahydrofuran) ring core, which is a common scaffold in medicinal chemistry due to its potential to influence the physicochemical properties of a molecule . This specific compound is characterized by a methoxymethyl group and a primary aminomethyl group attached to the same carbon atom (C3) of the oxolane ring, making it a valuable functionalized building block for organic synthesis and drug discovery efforts . Research into similar oxolane and oxetane-derived amines indicates their utility as key intermediates in the development of novel pharmacologically active compounds . For instance, structurally analogous amines are used in the synthesis of potent agonists for central nervous system targets like the GPR88 receptor, highlighting the potential of this chemotype in designing central nervous system-active molecules . The primary amine group serves as a reactive handle for conjugation, particularly in the formation of amide bonds, while the ether functionality can modulate solubility and metabolic stability. Researchers can leverage this bifunctional reagent to introduce a polar, three-dimensional fragment into molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Proper handling procedures should be followed, and it should be stored as a stable solid or liquid under recommended conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13462954 [3-(Methoxymethyl)oxolan-3-yl]methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[3-(methoxymethyl)oxolan-3-yl]methanamine

InChI

InChI=1S/C7H15NO2/c1-9-5-7(4-8)2-3-10-6-7/h2-6,8H2,1H3

InChI Key

AGOHRXYQMIQOMB-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CN

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 Methoxymethyl Oxolan 3 Yl Methanamine

Reaction Mechanisms in the Formation of [3-(Methoxymethyl)oxolan-3-yl]methanamine

The synthesis of 3,3-disubstituted oxolanes such as this compound can be achieved through various synthetic strategies. The core of these strategies often involves the formation of the oxolane ring through intramolecular cyclization. A plausible and widely used method for constructing such heterocyclic systems is the intramolecular Williamson ether synthesis. organicchemistrytutor.commasterorganicchemistry.com This approach typically involves a haloalkoxide precursor that cyclizes via an intramolecular SN2 reaction.

Detailed Kinetic and Thermodynamic Studies of Key Synthetic Steps

Table 1: Factors Influencing the Kinetics of Intramolecular Oxolane Formation

Factor Influence on Reaction Rate Mechanistic Rationale
Leaving Group I > Br > Cl >> F Weaker carbon-halogen bonds lead to lower activation energy for bond cleavage in the transition state.
Solvent Polar aprotic (e.g., DMSO, DMF) > Polar protic (e.g., EtOH) Polar aprotic solvents solvate the counter-ion of the alkoxide but not the nucleophilic oxygen, increasing its reactivity. libretexts.org
Base Strength Stronger bases (e.g., NaH) lead to higher alkoxide concentration A higher concentration of the nucleophile increases the frequency of effective collisions. organicchemistrytutor.com

| Ring Size | 5-membered > 6-membered > 4-membered > 7-membered | The formation of five- and six-membered rings is entropically and enthalpically favored due to minimal ring strain. libretexts.org |

Thermodynamically, the formation of the five-membered oxolane ring is generally a favorable process. libretexts.org The conversion of an acyclic precursor to a cyclic product involves a decrease in entropy due to the loss of rotational freedom. However, this is often outweighed by the favorable enthalpy change associated with the formation of a stable, low-strain cyclic ether.

Characterization of Transition States and Intermediates

The key intermediate in the intramolecular Williamson ether synthesis pathway to the oxolane ring is the alkoxide formed by deprotonation of a precursor alcohol. The subsequent cyclization proceeds through a well-defined SN2 transition state.

Computational studies on analogous systems reveal that the transition state for a 5-exo-tet cyclization involves a pentacoordinate carbon center with the incoming nucleophilic oxygen and the departing leaving group in an approximately linear arrangement (180°). fossee.in The geometry of the transitioning molecule is constrained by the need for the carbon chain to loop back on itself, allowing for effective backside attack on the electrophilic carbon.

Table 2: Key Features of the SN2 Transition State in Oxolane Formation

Feature Description
Geometry Trigonal bipyramidal arrangement around the electrophilic carbon.
Bonding Partial bond formation between the nucleophilic oxygen and the carbon, and partial bond breaking between the carbon and the leaving group.

| Charge Distribution | Negative charge is distributed between the incoming nucleophile and the outgoing leaving group. |

In alternative synthetic routes, such as those catalyzed by transition metals like palladium, the intermediates are significantly different. For instance, a palladium-catalyzed cyclization of a γ-hydroxy alkene would proceed through an intermediate palladium alkoxide complex. organic-chemistry.orgnih.gov Subsequent intramolecular insertion of the alkene into the Pd-O bond would lead to the formation of the C-O bond of the ring. The characterization of such organometallic intermediates often relies on spectroscopic methods and computational modeling.

Mechanistic Pathways of this compound in Subsequent Transformations

The reactivity of this compound is dictated by its functional groups: the primary amine, the oxolane ring, and the methoxymethyl group.

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iqlamission.edu Its nucleophilicity is a key factor in many of its subsequent reactions, such as alkylation, acylation, and condensation reactions.

The nucleophilicity of amines is influenced by both electronic and steric factors. fiveable.memasterorganicchemistry.com Electron-donating groups enhance nucleophilicity by increasing the electron density on the nitrogen, while electron-withdrawing groups have the opposite effect. algoreducation.com Steric hindrance around the nitrogen atom can significantly impede its ability to act as a nucleophile. researchgate.net

In the case of this compound, the substituents are on a quaternary carbon adjacent to the aminomethyl group. This arrangement provides some steric bulk in the vicinity of the amine, which may modulate its reactivity compared to a simple primary amine like n-propylamine. However, the primary amine itself is not directly substituted, which generally makes it more nucleophilic than secondary or tertiary amines. fiveable.me

Table 3: Factors Influencing the Nucleophilicity of the Amine in this compound

Factor Predicted Effect on Nucleophilicity Rationale
Electronic Effects Minimal direct electronic effect from the oxolane and methoxymethyl groups. The substituents are separated from the nitrogen atom by a methylene (B1212753) group, so inductive effects are attenuated.
Steric Effects Moderate steric hindrance. The quaternary center at the 3-position of the oxolane ring creates a sterically congested environment around the amine. researchgate.net

| Solvation | Dependent on the solvent. | In protic solvents, hydrogen bonding to the amine can reduce its nucleophilicity. |

Reactions Involving the Oxolane Ring System and its Configurational Stability

The oxolane (tetrahydrofuran) ring is generally a stable saturated heterocycle. However, it can undergo ring-opening reactions under strongly acidic conditions, often initiated by protonation of the ether oxygen. researchgate.net This activation makes the adjacent carbon atoms susceptible to nucleophilic attack. The presence of substituents on the ring can influence the regioselectivity of the ring-opening.

The 3,3-disubstituted nature of the oxolane ring in this compound imparts significant configurational stability. Unlike oxolanes with stereocenters that could be susceptible to epimerization, the quaternary center in this molecule is configurationally fixed unless a C-C or C-O bond is broken. The puckered envelope and twist conformations of the tetrahydrofuran (B95107) ring are well-established, and the substituents at the 3-position will occupy specific pseudo-axial and pseudo-equatorial positions in the lowest energy conformations.

Influence of the Methoxymethyl Group on Reaction Selectivity and Reactivity

The methoxymethyl group at the quaternary center can exert stereoelectronic effects on reactions occurring at the adjacent aminomethyl group or involving the oxolane ring. wikipedia.org One potential influence is through neighboring group participation. nih.govugr.es The ether oxygen of the methoxymethyl group, or the oxygen of the oxolane ring, could potentially interact with a developing positive charge at an adjacent carbon, for instance, during a substitution reaction on the aminomethyl group, although this is less likely for a primary amine.

More subtly, the methoxymethyl group can influence the conformational preferences of the molecule, which in turn can affect the accessibility of the amine's lone pair for nucleophilic attack. The gauche effect between the oxygen atoms of the oxolane ring and the methoxymethyl group may favor certain rotamers, thereby influencing the steric environment around the reactive amine center. These stereoelectronic effects can play a crucial role in determining the selectivity of reactions. rsc.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Methoxymethyl Oxolan 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like [3-(Methoxymethyl)oxolan-3-yl]methanamine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A standard analysis would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the oxolane ring, the methoxymethyl group, the aminomethyl group, and the methyl group of the ether. Similarly, the ¹³C NMR spectrum would display resonances for each unique carbon atom, including the quaternary carbon at the 3-position of the oxolane ring.

Hypothetical ¹H and ¹³C NMR Data for this compound: The following data is illustrative and represents expected values based on the chemical structure.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (CH₃)3.30 (s, 3H)59.5
2 (OCH₂)3.45 (s, 2H)75.0
3 (C)-45.0
4 (CH₂N)2.80 (s, 2H)50.0
5 (CH₂)1.85 (m, 2H)25.0
6 (CH₂)3.75 (t, 2H)68.0
7 (OCH₂)3.85 (t, 2H)72.0
8 (NH₂)1.50 (br s, 2H)-

Chemical shifts are referenced to a standard solvent signal. Multiplicity is denoted as s (singlet), t (triplet), m (multiplet), br s (broad singlet).

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To move beyond simple signal assignment and establish the complete bonding framework and stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons of the oxolane ring (e.g., between protons at C5 and C6, and between protons at C5 and C7), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~3.30 ppm would correlate with the carbon signal at ~59.5 ppm, confirming them as the methoxy (B1213986) group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations for this molecule would include signals from the methoxy protons (H1) to the quaternary carbon (C3) and the adjacent methylene (B1212753) carbon (C2), as well as from the aminomethyl protons (H4) to the quaternary carbon (C3). sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and relative stereochemistry. libretexts.org For a rigid cyclic structure, NOESY can help determine the spatial relationship between substituents. In this case, NOE correlations could be observed between the protons of the methoxymethyl group and the aminomethyl group, helping to define their relative orientation. libretexts.org

Dynamic NMR for Conformational Analysis

The five-membered oxolane (tetrahydrofuran) ring is not planar and undergoes rapid conformational changes at room temperature through a process known as pseudorotation. osi.lv Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can be used to study these conformational dynamics. acs.org

At room temperature, the conformational exchange is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. copernicus.org Upon cooling, this exchange can be slowed or "frozen out." If the energy barrier to interconversion is high enough, separate signals for the protons in different conformational states (e.g., axial and equatorial-like positions in envelope or twist conformations) may be observed. acs.org By analyzing the changes in the NMR lineshape as a function of temperature, thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡), can be determined. nih.gov For this compound, DNMR could potentially reveal the preferred conformation of the oxolane ring and the rotational barriers of the substituents at the C3 position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₁₅NO₂), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value.

Illustrative HRMS Data:

ParameterValue
Molecular FormulaC₇H₁₅NO₂
Calculated Exact Mass145.1103
[M+H]⁺ Calculated146.1176
[M+H]⁺ Observed146.1175
Mass Error< 2 ppm

The close agreement between the calculated and observed mass provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal information about the molecule's structure. fu-berlin.de The fragmentation pattern is characteristic of the compound's structure. libretexts.org

For this compound, common fragmentation pathways would likely involve the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen).

Plausible Fragmentation Pathways:

Loss of the aminomethyl group: Cleavage of the C3-C4 bond could lead to the loss of CH₂NH₂ (30 Da), resulting in a fragment ion.

Alpha-cleavage adjacent to the nitrogen: A common pathway for amines, this would involve cleavage of the C3-C4 bond to form a stable iminium ion. nih.gov

Cleavage of the methoxymethyl group: The C3-C2 bond could break, leading to the loss of the CH₂OCH₃ group (45 Da).

Ring-opening of the oxolane: The tetrahydrofuran (B95107) ring can undergo cleavage, leading to a series of characteristic fragment ions.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ at m/z 146.1:

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
146.1116.1CH₂NH₂ (30.0)Ion from loss of aminomethyl radical
146.1101.1CH₂OCH₃ (45.0)Ion from loss of methoxymethyl radical
146.187.1C₃H₇O (59.0)Fragment containing the aminomethyl group
146.171.1C₃H₆NO (72.0)Fragment from ring cleavage

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform X-ray crystallography, a single, high-quality crystal of the compound is required. mdpi.com

For this compound, which is achiral, X-ray crystallography would confirm the connectivity and provide detailed information about the solid-state conformation of the oxolane ring and its substituents. The analysis would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. Although the molecule itself is achiral, derivatives with additional chiral centers could have their absolute stereochemistry unambiguously determined by this method. nih.govresearchgate.net

Hypothetical Crystallographic Data Table for this compound: This data is illustrative of typical parameters for a small organic molecule.

Parameter Value
Chemical FormulaC₇H₁₅NO₂
Formula Weight145.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.876(3)
β (°)105.34(2)
Volume (ų)828.1(5)
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.165
R-factor (%)4.5

This comprehensive suite of analytical methodologies provides a rigorous framework for the complete structural elucidation and purity assessment of this compound and its derivatives, ensuring a high degree of confidence in their chemical identity.

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity Analysis and Isolation

The purity and structural integrity of pharmaceutical intermediates and active compounds are paramount. Chromatographic techniques, when coupled with sensitive spectroscopic detectors, provide powerful tools for both qualitative and quantitative analysis, as well as for the isolation of specific compounds from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for the separation and identification of volatile and thermally stable compounds. For a compound such as this compound, which possesses a relatively low molecular weight, GC-MS can be an effective tool for purity assessment, provided it can be volatilized without degradation.

The primary amine group in this compound may require derivatization to improve its volatility and chromatographic behavior. Common derivatizing agents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). Derivatization reduces the polarity of the amine, leading to more symmetrical peak shapes and improved resolution on non-polar or medium-polarity GC columns.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then swept by an inert carrier gas (such as helium or nitrogen) onto a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Following separation, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound.

Illustrative GC-MS Data for a Derivatized Analog:

The following table represents hypothetical GC-MS data for a trimethylsilyl (B98337) (TMS) derivative of a potential impurity in a this compound sample.

ParameterValue
Retention Time (min) 12.5
Molecular Ion (M+) [m/z] 217
Key Fragment Ions [m/z] 202, 144, 100, 73
Tentative Identification TMS-derivatized impurity

This is a hypothetical data table for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples

For non-volatile, polar, or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate), is commonly employed for amine-containing compounds.

The eluent from the LC column is then introduced into the mass spectrometer through an interface that removes the solvent and ionizes the analytes. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, as it typically produces a prominent protonated molecular ion [M+H]+, which provides molecular weight information.

LC-MS is invaluable for identifying impurities and degradation products in non-volatile samples. The high resolution and accuracy of modern mass spectrometers allow for the determination of elemental compositions, further aiding in the structural elucidation of unknown compounds.

Hypothetical LC-MS Purity Analysis Data:

This table illustrates the type of data that would be obtained from an LC-MS analysis for the purity assessment of a this compound batch.

Retention Time (min)[M+H]+ (m/z)Relative Area (%)Possible Identification
5.2146.123099.5This compound
3.8160.13850.25Impurity A
6.1132.09170.15Impurity B
7.4291.23840.10Dimeric Impurity

This is a hypothetical data table for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

This compound contains a chiral center at the C3 position of the oxolane ring. Therefore, it can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate and quantify the individual enantiomers, as they may exhibit different pharmacological activities.

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs are often based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins that are immobilized on a solid support.

The determination of enantiomeric excess (e.e.) is a critical quality control parameter. It is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For accurate quantification, a detector that provides a linear response to the concentration of each enantiomer is used, such as a UV detector or a mass spectrometer.

Illustrative Chiral HPLC Data:

The following table presents hypothetical results from a chiral HPLC analysis to determine the enantiomeric excess of a sample of this compound.

EnantiomerRetention Time (min)Peak Area
R-enantiomer8.915,200
S-enantiomer10.2450,800
Enantiomeric Excess (%) 96.6%

This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Chemistry Studies on 3 Methoxymethyl Oxolan 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For [3-(Methoxymethyl)oxolan-3-yl]methanamine, DFT calculations, often using functionals like B3LYP or PBE with a suitable basis set (e.g., 6-31G*), would be employed to predict its molecular geometry by finding the lowest energy arrangement of its atoms.

These calculations would also yield key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap typically suggests higher chemical reactivity. A Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the nitrogen atom of the amine group would be expected to be a region of high electron density.

Global reactivity descriptors, derived from the conceptual DFT framework, could also be calculated to quantify the molecule's stability and reactivity.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

For higher accuracy, particularly for energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more expensive than DFT, these methods provide more precise calculations of properties like electron correlation energies, which are important for a more refined understanding of the molecule's stability and reaction energetics. These high-accuracy calculations would serve to benchmark the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the dynamic nature of the molecule and the spatial arrangements of its atoms.

Preferred Conformations of the Oxolane Ring and Substituents

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. A conformational analysis of this compound would involve systematically rotating the flexible bonds (e.g., C-C, C-O, C-N bonds of the substituents) to identify all possible low-energy conformations (rotamers). This would reveal the most stable spatial arrangements of the methoxymethyl and methanamine groups relative to the oxolane ring.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The preferred conformations are determined by a balance of intramolecular interactions. In this compound, potential intramolecular hydrogen bonds could exist between the amine group's hydrogen atoms and the oxygen atoms of the ether functionalities. Conversely, steric hindrance between the bulky substituent groups would destabilize certain conformations. Molecular dynamics simulations could be performed to model the molecule's behavior over time at a given temperature, providing insight into the flexibility of the ring and the rotational freedom of the side chains.

Reaction Pathway Modeling and Energy Barrier Calculations for Synthetic Transformations

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. For a hypothetical reaction, such as the acylation of the primary amine, quantum chemical methods could be used to map the entire reaction pathway.

This involves identifying the structures of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energies of these structures, an energy barrier (activation energy) for the reaction can be determined. A lower energy barrier corresponds to a faster reaction. This type of modeling provides valuable mechanistic insights that can guide the design of synthetic routes and the optimization of reaction conditions.

Table 2: Compound Names Mentioned

Compound Name
This compound

Molecular Docking and Ligand Binding Studies (Focus on theoretical interaction with non-biological receptors or catalytic sites, if applicable)

As of the latest available data, specific molecular docking and ligand binding studies focusing on the theoretical interaction of this compound with non-biological receptors or catalytic sites have not been published in peer-reviewed literature. Computational analyses are crucial for understanding the mechanism of action of chemical compounds by simulating their interaction with various targets. nih.gov Molecular docking, a key in silico method, predicts the preferred orientation of a ligand when bound to a target, allowing for the estimation of binding affinity and the nature of the interactions. nih.govnih.gov

While no dedicated studies on this compound are currently available, a hypothetical molecular docking study would involve several key steps. Initially, the three-dimensional structure of the compound would be optimized using methods like Density Functional Theory (DFT). nih.gov This process provides a stable and energetically favorable conformation of the molecule for subsequent docking simulations.

Following optimization, the compound would be docked into the binding site of a selected non-biological receptor or catalytic surface. These targets could include synthetic materials, catalysts, or other non-proteinaceous structures where understanding the binding mechanism is of interest. The docking process would calculate various possible binding poses and score them based on factors such as binding energy, which indicates the stability of the ligand-receptor complex. nih.gov

Detailed analysis of the docking results would reveal the specific types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between this compound and the target. The identification of key interacting residues or surface features would provide insights into the binding mode and the structural requirements for effective interaction.

Although no specific data tables can be presented for this compound due to the absence of relevant studies, the following table illustrates the typical format and type of data that would be generated from such a computational investigation.

Hypothetical Molecular Docking Results

Target Site Binding Energy (kcal/mol) Key Interacting Residues/Atoms Type of Interaction
Catalytic Site A N/A N/A N/A
Surface Cavity B N/A N/A N/A
Non-Biological Receptor C N/A N/A N/A

Note: This table is for illustrative purposes only. No published data is available for this compound.

Future computational research may explore the potential interactions of this compound with various non-biological systems, providing valuable data for materials science and catalysis applications.

Derivatization and Functionalization of 3 Methoxymethyl Oxolan 3 Yl Methanamine

Amine Functionalization Reactions

The primary amine group in [3-(Methoxymethyl)oxolan-3-yl]methanamine serves as a key site for a multitude of functionalization reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a wide array of derivatives.

Acylation: The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, acid anhydrides, and activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The steric hindrance around the amine, due to the adjacent quaternary carbon of the oxolane ring, might influence the reaction rate but is not expected to prevent the reaction. The resulting N-acylated derivatives are fundamental for introducing a variety of functional groups and for the synthesis of more complex molecules.

Table 1: Representative Acylation Reactions of Primary Amines

Acylating Agent Product Type General Reaction Conditions
Acetyl Chloride Acetamide Aprotic solvent, base (e.g., triethylamine, pyridine)
Acetic Anhydride (B1165640) Acetamide Aprotic solvent, base or neat
Benzoyl Chloride Benzamide Aprotic solvent, base (e.g., triethylamine, pyridine)

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. This functionalization is significant in medicinal chemistry as the sulfonamide group is a key feature in many therapeutic agents. A variety of aryl and alkyl sulfonyl chlorides can be employed to synthesize a library of sulfonamide derivatives of this compound.

Carbamoylation: The amine group can also undergo carbamoylation upon treatment with isocyanates or carbamoyl chlorides to produce urea and carbamate derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. The synthesis of ureas and carbamates introduces functionalities capable of participating in hydrogen bonding, which can be crucial for biological activity.

Alkylation: Direct N-alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved.

Reductive Alkylation: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. This compound can be reacted with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. nih.gov Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). mdma.ch This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl groups with high selectivity. For instance, the reductive amination of biomass-derived aldehydes and ketones has been demonstrated as an effective method for the production of primary amines. nih.gov

Table 2: Reductive Alkylation of Primary Amines with Carbonyl Compounds

Carbonyl Compound Reducing Agent Product Type
Formaldehyde NaBH3CN N-Methylamine
Acetaldehyde NaBH(OAc)3 N-Ethylamine
Acetone NaBH4 N-Isopropylamine

The primary amine of this compound can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These imine derivatives are valuable intermediates for further synthetic transformations, including reduction to secondary amines as mentioned above, or as precursors for the synthesis of various nitrogen-containing heterocycles. While primary amines form imines, reactions with ketones can also potentially lead to the formation of enamines, though this is more characteristic of secondary amines.

Transformations Involving the Oxolane Ring System

The tetrahydrofuran (B95107) ring in this compound is generally stable but can undergo specific functionalization and ring-opening reactions under appropriate conditions.

Selective functionalization of the tetrahydrofuran ring in the presence of the aminomethyl group can be achieved through C-H activation strategies. Recent advances in catalysis have enabled the direct functionalization of C-H bonds, which can provide a direct route to modify the oxolane ring. For example, metal-catalyzed C-H activation could potentially introduce substituents at positions C2, C4, or C5 of the tetrahydrofuran ring. nih.govrsc.org The regioselectivity of such reactions would be influenced by the directing effect of the ether oxygen and the substituent at the C3 position.

The tetrahydrofuran ring is an ether and is susceptible to cleavage by strong acids, typically in the presence of a nucleophile. Lewis acids are also known to catalyze the ring-opening of tetrahydrofuran. mdpi.com In the context of this compound, such reactions would need to be carefully controlled to avoid undesired side reactions involving the amine group. A synthetically useful ring-opening would likely involve a Lewis acid to coordinate to the ether oxygen, followed by nucleophilic attack at one of the α-carbons (C2 or C5). This would lead to a functionalized linear chain, which could be a valuable intermediate for the synthesis of other complex molecules. The regioselectivity of the ring-opening would be influenced by the electronic and steric effects of the substituents on the ring.

Modifications and Role of the Methoxymethyl Group

The methoxymethyl (MOM) ether in this compound represents a key functional group whose manipulation can significantly alter the properties and synthetic potential of the parent molecule. While the primary amine offers a readily available site for reactions such as amidation and alkylation, the MOM group provides a pathway to introduce hydroxyl functionality at a sterically hindered quaternary carbon.

Cleavage and Transformation into Other Oxygen Functionalities

The cleavage of the methoxymethyl ether in derivatives of this compound is a critical transformation that unveils a primary hydroxyl group, leading to the formation of [3-(hydroxymethyl)oxolan-3-yl]methanamine derivatives. This deprotection is typically accomplished under acidic conditions, which is a general strategy for the cleavage of acetal-type protecting groups like MOM ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of methanol (B129727). masterorganicchemistry.commasterorganicchemistry.com Subsequent nucleophilic attack by water or another nucleophile present in the reaction medium on the activated methylene (B1212753) group results in the cleavage of the C-O bond. The choice of acid and reaction conditions is crucial to ensure selectivity, particularly if other acid-labile groups are present in the molecule.

Common reagents and conditions for the cleavage of MOM ethers are summarized in the table below. While these are general methods, their application to the specific substrate this compound would require empirical optimization.

Reagent/CatalystSolvent(s)TemperatureNotes
Hydrochloric Acid (HCl)Methanol, WaterRoom Temp. to RefluxA common and straightforward method for MOM deprotection. wikipedia.org
Trifluoroacetic Acid (TFA)Dichloromethane0 °C to Room Temp.Often used for substrates sensitive to stronger acids.
Boron Trichloride (BCl₃)Dichloromethane-78 °C to 0 °CA powerful Lewis acid for cleaving ethers.
Boron Tribromide (BBr₃)Dichloromethane-78 °C to 0 °CAnother potent Lewis acid for ether cleavage. masterorganicchemistry.com
Trimethylsilyl (B98337) Iodide (TMSI)Acetonitrile (B52724), Dichloromethane0 °C to Room Temp.A milder alternative to strong protic or Lewis acids.

The successful cleavage of the methoxymethyl group yields the corresponding primary alcohol, [3-(hydroxymethyl)oxolan-3-yl]methanamine. This transformation is significant as it introduces a new reactive center, the hydroxyl group, which can be further functionalized. For instance, the newly formed alcohol can undergo oxidation to an aldehyde or a carboxylic acid, esterification, or etherification, thereby expanding the molecular diversity accessible from the parent compound.

Utilization as a Protecting Group Strategy or Latent Functional Group

In a multi-step synthesis, the methoxymethyl group in this compound can be strategically employed as a protecting group for a primary alcohol. If the synthetic route starts from [3-(hydroxymethyl)oxolan-3-yl]methanamine, the hydroxyl group can be masked as a MOM ether to prevent its interference in subsequent reactions targeting the aminomethyl group. The stability of the MOM ether to a range of non-acidic reagents makes it a suitable choice for such a strategy. agroipm.cn

The MOM group is stable under basic, nucleophilic, and many reducing and oxidizing conditions, thus allowing for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. rochester.edu

Furthermore, the methoxymethyl group can be considered a latent functional group. Its presence in the molecule provides a masked hydroxyl functionality that can be revealed at a later stage of a synthetic sequence. This approach is particularly valuable in the synthesis of complex molecules where the timing of the introduction of a reactive hydroxyl group needs to be carefully controlled. The deprotection, as discussed in the previous section, would be the key step to unmask this latent functionality.

The strategic use of the methoxymethyl group as a protecting group or a latent functional entity enhances the synthetic utility of this compound, allowing for the selective and sequential modification of the molecule at its two distinct functional centers.

Role of 3 Methoxymethyl Oxolan 3 Yl Methanamine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The presence of both a nucleophilic primary amine and a sterically defined heterocyclic moiety makes [3-(Methoxymethyl)oxolan-3-yl]methanamine a strategic starting material for the synthesis of elaborate organic structures. The amine group serves as a reactive handle for a multitude of chemical transformations, while the oxolane ring imparts specific conformational constraints and physicochemical properties to the target molecules.

Primary amines are fundamental precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. libretexts.orgwikipedia.org The amine functionality of this compound can readily participate in condensation and cyclization reactions to form a variety of heterocyclic systems. For instance, it can be envisioned to react with dicarbonyl compounds or their equivalents to construct substituted pyrroles, pyridines, and pyrimidines. The incorporated oxolane motif can influence the biological activity and pharmacokinetic profile of the resulting heterocyclic compounds.

Heterocyclic Scaffold Potential Synthetic Precursors Key Reaction Type
Substituted Pyrroles1,4-Dicarbonyl compoundsPaal-Knorr synthesis
Substituted Pyridines1,5-Dicarbonyl compounds, α,β-Unsaturated ketonesHantzsch pyridine (B92270) synthesis, Guerbet reaction
Substituted Pyrimidinesβ-Dicarbonyl compounds, Urea or ThioureaBiginelli reaction, Remfry-Hull synthesis

This table presents plausible synthetic routes to advanced heterocyclic scaffolds utilizing this compound as a key building block.

The synthesis of such heterocycles often involves the formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization. libretexts.org The methoxymethyl substituent on the oxolane ring can further modulate the steric and electronic environment of the final molecule.

Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. mdpi.com The primary amine of this compound provides a key reactive site for the construction of macrocyclic frameworks through reactions such as macrolactamization or multicomponent reactions. nih.gov For example, it could be used as a diamine surrogate in a stepwise synthesis, reacting with two different electrophiles to form a linear precursor that is then cyclized. rsc.org

The tetrahydrofuran (B95107) unit, a common feature in many natural products, can serve as a rigidifying element within a macrocyclic structure, pre-organizing the conformation of the ring system. nih.gov This can be advantageous in designing molecules with specific binding affinities.

Application in Catalysis (e.g., as a Ligand Component for Metal-Mediated Transformations)

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. alfachemic.com This allows for its application as a ligand or a precursor to more complex ligands in metal-mediated catalysis. Primary amines can be readily converted into a variety of ligand types, including Schiff bases, amides, and phosphine-amine ligands.

These ligands can coordinate with transition metals such as palladium, rhodium, and ruthenium to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. nih.gov The chiral center at the 3-position of the oxolane ring, if resolved, could be exploited in the design of chiral ligands for enantioselective catalysis.

Ligand Type Metal Center Potential Catalytic Application
Schiff Base LigandsCu(II), Ni(II)Oxidation reactions, Olefin polymerization
Amido LigandsRu(II), Rh(I)Asymmetric hydrogenation, Transfer hydrogenation
Phosphine-Amine LigandsPd(0), Pd(II)Suzuki coupling, Heck reaction

This table illustrates the potential applications of ligands derived from this compound in metal-mediated catalysis.

Potential in Materials Science (e.g., as a monomer for specialized polymers, without implying biological function)

Primary amines are versatile monomers in the synthesis of polymers, most notably polyamides and polyimides. nih.govwikipedia.org this compound can be employed as a monomer in step-growth polymerization reactions with diacids, diacyl chlorides, or dianhydrides to produce novel polymers.

The incorporation of the substituted oxolane moiety into the polymer backbone is expected to influence the material's properties, such as its thermal stability, solubility, and mechanical strength. google.com For instance, the flexible ether linkages in the oxolane ring could enhance the flexibility of the resulting polymer chain.

Polymer Class Co-monomer Expected Polymer Property Modification
PolyamidesDiacyl chlorides (e.g., adipoyl chloride)Increased flexibility, altered solubility
PolyimidesDianhydrides (e.g., pyromellitic dianhydride)Enhanced thermal stability, modified dielectric constant
PolyureasDiisocyanates (e.g., toluene (B28343) diisocyanate)Introduction of hydrogen bonding sites, potential for elastomeric properties

This table outlines the potential use of this compound as a monomer in the synthesis of specialized polymers.

Contribution to Agrochemical Research (excluding toxicity and safety profiles)

Many modern agrochemicals, including herbicides, fungicides, and insecticides, are based on nitrogen-containing heterocyclic structures. panoleo.comrawsource.com The ability of this compound to serve as a precursor for a variety of heterocyclic scaffolds makes it a compound of interest in agrochemical research. By incorporating this building block into novel chemical structures, researchers can explore new areas of chemical space in the search for more effective and selective crop protection agents. The presence of the oxolane ring could also influence the uptake and translocation of the potential agrochemical within the plant.

Future Research Directions and Unaddressed Challenges in 3 Methoxymethyl Oxolan 3 Yl Methanamine Chemistry

Development of Highly Efficient and Stereoselective Synthetic Routes

A significant hurdle in the investigation of chiral molecules like [3-(Methoxymethyl)oxolan-3-yl]methanamine is the development of synthetic routes that are not only efficient but also provide precise control over stereochemistry. Future research will likely focus on asymmetric syntheses that can selectively generate the desired enantiomer of the target compound.

One promising avenue is the use of chiral auxiliaries , temporary stereogenic groups that guide the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be attached to a precursor molecule, direct a subsequent stereoselective transformation, and then be removed to yield the enantiomerically enriched product. wikipedia.org For instance, chiral oxazolidinones or camphor-based auxiliaries could be employed to direct the formation of the stereocenter at the C3 position of the oxolane ring. wikipedia.org

Another key area of development is organocatalysis . The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. An efficient organocatalytic asymmetric synthesis of substituted tetrahydrofurans has been demonstrated through a double Michael addition strategy, yielding products with high enantioselectivity. researchgate.net Adapting such a strategy to precursors of this compound could provide a metal-free and highly stereoselective route.

Furthermore, metal-catalyzed asymmetric reactions offer a powerful toolkit for stereoselective synthesis. Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be effective for constructing chiral tetrahydrofuran (B95107) rings with excellent enantioselectivity. rsc.org Research into applying similar catalytic systems to appropriately functionalized acyclic precursors could pave the way for a highly efficient synthesis of the target molecule.

Synthetic Strategy Key Features Potential Advantages Illustrative Precursors
Chiral Auxiliary Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.orgWell-established methodology, high diastereoselectivity often achievable. wikipedia.orgAcyclic keto-esters with a chiral auxiliary.
Organocatalysis Use of small, metal-free organic molecules as catalysts.Avoids metal contamination, often milder reaction conditions.α,β-unsaturated aldehydes and hydroxy-enones. researchgate.net
Metal Catalysis Transition metal complexes with chiral ligands to catalyze asymmetric transformations. rsc.orgHigh catalytic turnover, excellent enantioselectivity. rsc.orgFunctionalized O-alkynones. rsc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound—a primary amine, an ether, and the tetrahydrofuran ring itself—suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage the interplay of these functionalities.

One area of interest is the intramolecular cyclization of derivatives of this compound to form bicyclic or spirocyclic systems. The primary amine could be transformed into a nucleophile that participates in a ring-closing reaction with an electrophilic center introduced elsewhere in the molecule. Such transformations could lead to the rapid construction of complex molecular architectures.

The development of C-H activation strategies for the tetrahydrofuran ring would represent a significant advance. Direct functionalization of the C-H bonds of the oxolane core would provide a more atom-economical approach to diversification compared to traditional methods that rely on pre-functionalized starting materials.

Furthermore, the primary amine offers a handle for a wide range of derivatization reactions , including acylation, alkylation, and reductive amination. Exploring these reactions with a diverse set of reagents will be crucial for building libraries of analogues for biological screening and materials science applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. A key future direction will be the adaptation of synthetic routes to this compound for these modern technologies.

Automated synthesis platforms , which combine robotics with software for reaction planning and execution, can be used to rapidly synthesize and purify libraries of derivatives of this compound. This high-throughput approach is invaluable for exploring the structure-activity relationships of this chemical scaffold.

Technology Potential Application to this compound Synthesis Key Advantages
Flow Chemistry Continuous synthesis of key intermediates or the final product.Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov
Automated Synthesis Rapid generation of a library of analogues with diverse functional groups.High-throughput synthesis and purification, accelerated discovery of new properties and applications.

Expanding the Scope of Applications in Non-Traditional Chemical Fields

While the tetrahydrofuran motif is well-represented in medicinal chemistry, the unique substitution pattern of this compound may lend itself to applications in less conventional areas.

In materials science , this compound could serve as a monomer or a building block for the synthesis of novel polymers. The primary amine and the potential for further functionalization of the oxolane ring provide handles for polymerization reactions. The resulting polymers could exhibit interesting properties, such as chirality-induced self-assembly or specific recognition capabilities.

In the field of catalysis , derivatives of this compound could be explored as chiral ligands for asymmetric catalysis. The presence of both a nitrogen and an ether oxygen atom allows for the formation of stable complexes with a variety of metal centers. The chiral nature of the ligand could then be used to induce stereoselectivity in a catalytic reaction.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules. In the context of this compound, these methods can be used to design novel derivatives with specific, tailored reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule, guiding the selection of reagents and reaction conditions for desired transformations. For example, DFT could be used to calculate the pKa of the primary amine or to model the transition states of potential intramolecular reactions.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its derivatives. This information is crucial for understanding how the three-dimensional shape of the molecule influences its reactivity and interactions with other molecules, such as enzymes or receptors.

By combining computational design with experimental synthesis and testing, researchers can more efficiently explore the chemical space around this compound and unlock its full potential.

Computational Method Application to this compound Predicted Outcomes
Density Functional Theory (DFT) Calculation of electronic properties, reaction mechanisms, and transition states.Prediction of reactive sites, optimization of reaction conditions, and understanding of stereochemical outcomes.
Molecular Dynamics (MD) Simulation of conformational dynamics and intermolecular interactions.Identification of preferred conformations, prediction of binding modes to biological targets, and understanding of solvent effects.

Q & A

Q. What are the optimized synthetic routes for [3-(Methoxymethyl)oxolan-3-yl]methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound involves multi-step pathways, including reductive amination or nucleophilic substitution. Key parameters include:

  • Catalysts : Palladium or nickel catalysts for hydrogenation steps (e.g., reduction of nitriles to amines) .
  • Solvents : Polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like ether cleavage .

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsReference
Reductive Amination72H₂/Pd-C, THF, 70°C
Nucleophilic Substitution65K₂CO₃, DMF, 60°C
One-Pot Synthesis81NaBH₄, MeOH, RT

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR identify methoxymethyl (-OCH₂O-) and oxolane ring protons (δ 3.4–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₆H₁₃NO₂) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry of the oxolane ring in crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in the oxidation of this compound?

Methodological Answer: Oxidation pathways depend on the reagent and substrate conformation:

  • KMnO₄/acidic conditions : Cleaves the oxolane ring, yielding carboxylic acid derivatives .
  • Ozone-mediated oxidation : Selectively oxidizes the methoxymethyl group to a ketone without ring opening .
    Resolution Strategy : Use kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to map energy barriers for competing pathways .

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like GPCRs or enzymes. The oxolane ring’s rigidity enhances binding via van der Waals contacts .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability (e.g., logP = 0.8 ± 0.2) .

Q. Table 2: Predicted Pharmacological Properties

PropertyValueTool Used
logP0.82SwissADME
H-bond acceptors3Molinspiration
CYP2D6 inhibition riskLowADMETLab

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inert results) arise from assay variability. Mitigation approaches:

  • Standardized Protocols : Use CLSI guidelines for MIC assays .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Positive Controls : Compare with known bioactive amines (e.g., benzylamine derivatives) .

Q. How does stereochemistry influence the compound’s reactivity in asymmetric synthesis?

Methodological Answer: The oxolane ring’s chiral center (C3) dictates stereoselectivity:

  • Chiral HPLC : Separates enantiomers (e.g., using Chiralpak IG column) .
  • Catalytic Asymmetric Synthesis : Employ Ru-BINAP catalysts for enantioselective hydrogenation (up to 90% ee) .

Q. What are the limitations of current toxicity studies, and how can they be addressed?

Methodological Answer: Limited in vivo data exist due to the compound’s research-only status. Solutions include:

  • Zebrafish Embryo Assays : Screen for acute toxicity (LC₅₀) within 96 hours .
  • Metabolomics : Track hepatic metabolism using primary hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.